molecular formula C7H16ClNO2 B2437424 (3-Methoxyoxan-4-yl)methanamine hydrochloride CAS No. 1864015-11-1

(3-Methoxyoxan-4-yl)methanamine hydrochloride

Cat. No.: B2437424
CAS No.: 1864015-11-1
M. Wt: 181.66
InChI Key: DUCXYHXDPUFMHH-UHFFFAOYSA-N
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Description

(3-Methoxyoxan-4-yl)methanamine hydrochloride is an organic compound with the chemical formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . It is a hydrochloride salt form of (3-Methoxyoxan-4-yl)methanamine, which is a derivative of oxane (tetrahydropyran) with a methoxy group at the 3-position and an amine group at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Methoxyoxan-4-yl)methanamine hydrochloride typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(3-Methoxyoxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Methoxyoxan-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Methoxyoxan-4-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The methoxy and amine groups play a crucial role in its activity, allowing it to bind to specific receptors or enzymes. This binding can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

(3-Methoxyoxan-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(3-Methoxyoxan-4-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, which features a methoxy group and an oxan ring, is being explored for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyClN(exact molecular formula to be determined based on specific substitutions)\text{C}_x\text{H}_y\text{ClN}\quad (\text{exact molecular formula to be determined based on specific substitutions})

The presence of the methoxy group enhances the compound's solubility and reactivity, making it a candidate for further biological investigations.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves modulation of signaling pathways related to cell survival and death.
  • Neuroprotective Effects : There are indications that compounds with similar structural features can protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some studies suggest this compound may exhibit antimicrobial properties, making it relevant in the development of new antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-MethoxyphenethylamineMethoxy group, phenethylamineKnown for stimulant effects; used in ADHD treatment
4-MethoxyphenethylamineMethoxy group, phenethylamineExhibits antidepressant properties
2-Amino-1-(3-methoxyphenyl)ethanolAmino group, alcohol functionalityPotential use in neuroprotection

This compound stands out due to its specific oxan ring structure combined with the methoxy substitution, which may confer distinct pharmacological properties not found in other similar compounds.

The biological effects of this compound are likely mediated through its interactions with various biological targets. These interactions may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular targets, influencing physiological responses.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Properties

IUPAC Name

(3-methoxyoxan-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7-5-10-3-2-6(7)4-8;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXYHXDPUFMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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